Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18023640
InChI: InChI=1S/C11H14Br2N2O2/c1-11(2,3)17-9(16)6-14-8-5-4-7(12)10(13)15-8/h4-5H,6H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C11H14Br2N2O2
Molecular Weight: 366.05 g/mol

Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate

CAS No.:

Cat. No.: VC18023640

Molecular Formula: C11H14Br2N2O2

Molecular Weight: 366.05 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate -

Specification

Molecular Formula C11H14Br2N2O2
Molecular Weight 366.05 g/mol
IUPAC Name tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate
Standard InChI InChI=1S/C11H14Br2N2O2/c1-11(2,3)17-9(16)6-14-8-5-4-7(12)10(13)15-8/h4-5H,6H2,1-3H3,(H,14,15)
Standard InChI Key KIHODIUXJBOBJM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CNC1=NC(=C(C=C1)Br)Br

Introduction

Chemical Identity and Structural Properties

Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate (CAS No. 2913278-20-1) has the molecular formula C₁₁H₁₄Br₂N₂O₂ and a molecular weight of 366.0491 g/mol . Its structure comprises a pyridine ring substituted with bromine atoms at the 5- and 6-positions, an amino group at the 2-position, and a tert-butyl ester-linked acetate moiety. The SMILES notation O=C(OC(C)(C)C)CNc1ccc(c(n1)Br)Br confirms the connectivity and stereoelectronic arrangement .

Table 1: Key Chemical Descriptors

PropertyValue
CAS Number2913278-20-1
Molecular FormulaC₁₁H₁₄Br₂N₂O₂
Molecular Weight366.0491 g/mol
SMILESO=C(OC(C)(C)C)CNc1ccc(c(n1)Br)Br
Purity/AvailabilityTypically in stock

The tert-butyl group enhances steric bulk and stability, while the dibromopyridine moiety offers sites for further functionalization via cross-coupling reactions.

StepReagents/ConditionsPurpose
1Br₂, DMF, 0–25°CDibromination of 2-aminopyridine
2tert-Butyl bromoacetate, K₂CO₃, DMF, 60°CEsterification

Yield optimization would require careful control of stoichiometry and temperature, as excessive bromination or side reactions (e.g., over-alkylation) could reduce efficiency.

Applications in Organic Synthesis

The compound’s bromine atoms and tert-butyl ester make it valuable for:

  • Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or amine groups at the brominated positions.

  • Peptide Mimetics: The acetamide group can serve as a backbone for peptidomimetic agents, leveraging the tert-butyl ester’s stability under acidic conditions .

A patent (WO2014203045A1) highlights the utility of tert-butyl esters in statin synthesis, suggesting potential parallels in pharmaceutical applications . For example, tert-butyl-protected intermediates are critical for constructing lactone rings in cholesterol-lowering agents like atorvastatin.

Future Research Directions

Further studies should prioritize:

  • Optimized Synthesis: Screening solvents and catalysts to improve yield and purity.

  • Catalytic Applications: Investigating palladium-catalyzed couplings to diversify molecular scaffolds.

  • Biological Screening: Assessing antimicrobial or anticancer activity given the prevalence of bromopyridines in drug discovery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator